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Compound of Interest |

1-(4-
Compound Name: Chlorophenyl)ethylidene(methoxy)

amine

Cat. No.: B1144084

Technical Guide: 1-(4-
Chlorophenyl)ethylidene(methoxy)amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific compound 1-(4-
Chlorophenyl)ethylidene(methoxy)amine. This guide provides a comprehensive overview
based on established chemical principles and data from closely related analogues. All
experimental data and protocols should be considered illustrative and require optimization for
this specific molecule.

Introduction

1-(4-Chlorophenyl)ethylidene(methoxy)amine, also known by its IUPAC name (1E)-1-(4-
chlorophenyl)ethanone O-methyloxime, is a chemical compound belonging to the class of
oxime ethers. This class of compounds is of significant interest in medicinal chemistry and drug
development due to their diverse biological activities. The structural motif, featuring a
substituted phenyl ring and an oxime ether linkage, serves as a versatile scaffold for the design
of novel therapeutic agents. This technical guide aims to provide a detailed overview of the
known and predicted properties of 1-(4-Chlorophenyl)ethylidene(methoxy)amine, including
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its chemical characteristics, a putative synthesis protocol, and an exploration of its potential

biological significance based on related structures.

Chemical and Physical Properties

While specific experimental data for 1-(4-Chlorophenyl)ethylidene(methoxy)amine is scarce,

its fundamental properties can be reliably predicted or are available from chemical supplier

databases.

Property Value Source

CAS Number 1219940-12-1 [1]

Molecular Formula CoH10CINO [1]

Molecular Weight 183.64 g/mol [1]
(1E)-1-(4-

IUPAC Name chlorophenyl)ethanone O- [2]
methyloxime

Canonical SMILES CC(=NOC)C1=CC=C(C=C1)CI
ROGQXKPPWDJTHR-

InChl Key [2]
UHFFFAOYSA-N

Predicted XLogP3 2.8

Predicted Topological Polar

polod 21.6 A2

Surface Area

Predicted Hydrogen Bond 0

Donor Count

Predicted Hydrogen Bond 5

Acceptor Count

Predicted Rotatable Bond 5

Count

Synthesis
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A standard and reliable method for the synthesis of 1-(4-

Chlorophenyl)ethylidene(methoxy)amine involves the condensation reaction between 4'-

chloroacetophenone and methoxyamine hydrochloride.

Experimental Protocol: Synthesis of (1E)-1-(4-
chlorophenyl)ethanone O-methyloxime

Materials:

4'-Chloroacetophenone

Methoxyamine hydrochloride

Pyridine or Sodium Acetate

Ethanol or Methanol

Water

Diethyl ether or Ethyl acetate

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser,
dissolve 4'-chloroacetophenone (1 equivalent) in ethanol.

Addition of Reagents: To this solution, add methoxyamine hydrochloride (1.1-1.5 equivalents)
and a base such as pyridine or sodium acetate (1.5-2.0 equivalents). The base is necessary
to neutralize the HCI released during the reaction.

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction
can be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and remove
the solvent under reduced pressure.
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o Extraction: To the residue, add water and extract the product with an organic solvent like
diethyl ether or ethyl acetate (3 x 50 mL).

» Washing: Combine the organic layers and wash sequentially with 1M HCI, saturated sodium
bicarbonate solution, and brine.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

 Purification: The crude product can be purified by column chromatography on silica gel using
a mixture of hexane and ethyl acetate as the eluent or by recrystallization to yield pure 1-(4-
Chlorophenyl)ethylidene(methoxy)amine.

Synthesis Workflow

Reactants

Base (e.g., Pyridine)
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Caption: General workflow for the synthesis of 1-(4-
Chlorophenyl)ethylidene(methoxy)amine.

Spectroscopic Characterization (Predicted)
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While specific spectra for 1-(4-Chlorophenyl)ethylidene(methoxy)amine are not readily
available, the expected spectroscopic data can be inferred from the analysis of its structural
components and data from analogous compounds.

IH NMR (Proton Nuclear Magnetic Resonance):

o Aromatic Protons: Two doublets in the aromatic region (typically & 7.2-7.8 ppm),
corresponding to the four protons on the para-substituted chlorophenyl ring.

» Methoxy Protons: A singlet at approximately & 3.9-4.1 ppm, corresponding to the three
protons of the methoxy group (-OCHs3).

» Methyl Protons: A singlet at approximately d 2.2-2.4 ppm, corresponding to the three protons
of the ethylidene methyl group (CHs-C=N).

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

Aromatic Carbons: Signals in the aromatic region (6 125-140 ppm), including the carbon
attached to the chlorine atom and the ipso-carbon attached to the imine group.

Imine Carbon: A signal for the C=N carbon, typically in the range of  150-160 ppm.

Methoxy Carbon: A signal for the -OCHs carbon around 6 60-65 ppm.

Methyl Carbon: A signal for the CH3-C=N carbon in the aliphatic region (6 10-20 ppm).

IR (Infrared) Spectroscopy:

C=N Stretch: A characteristic absorption band for the imine C=N bond is expected in the
region of 1640-1690 cm~1.

e C-O Stretch: An absorption band for the C-O single bond of the methoxy group, typically
around 1050-1150 cm~1.

e C-CI Stretch: A band in the fingerprint region, usually between 600-800 cm~1, corresponding
to the C-ClI bond.

e Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring.
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MS (Mass Spectrometry):

e Molecular lon Peak (M*): The mass spectrum should show a molecular ion peak at m/z 183
and an M+2 peak at m/z 185 with an approximate ratio of 3:1, which is characteristic of the
presence of a single chlorine atom.

e Fragmentation: Common fragmentation patterns would likely involve the loss of the methoxy
group (-OCHs), the methyl group (-CHs), and cleavage of the chlorophenyl ring.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of 1-(4-
Chlorophenyl)ethylidene(methoxy)amine is not available in the reviewed literature. However,
the broader class of oxime ethers and compounds containing the 4-chlorophenyl moiety have
been reported to exhibit a range of biological activities.

Potential Activities Based on Structural Analogy:

» Antimicrobial Activity: Many oxime ether derivatives have demonstrated antibacterial and
antifungal properties. The mechanism of action can vary but may involve the inhibition of
essential enzymes or disruption of cell membrane integrity.

e Anticancer Activity: The 4-chlorophenyl group is present in numerous compounds with
demonstrated cytotoxic effects against various cancer cell lines. The mechanism could
involve the induction of apoptosis, inhibition of cell cycle progression, or interference with
specific signaling pathways crucial for cancer cell survival.

* Enzyme Inhibition: The oxime ether functionality can act as a bioisostere for other functional
groups, enabling it to interact with the active sites of various enzymes.

Hypothetical Signaling Pathway Involvement:

Given the common targets of related compounds, 1-(4-
Chlorophenyl)ethylidene(methoxy)amine could potentially interact with key cellular signaling
pathways. A hypothetical pathway is illustrated below, representing common drug-target
interactions for cytotoxic compounds.
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Caption: Hypothetical signaling pathways potentially modulated by the compound.

Conclusion and Future Directions

1-(4-Chlorophenyl)ethylidene(methoxy)amine is a compound with potential for further
investigation in the field of drug discovery. While specific data is currently lacking, its structural
features suggest that it may possess interesting biological activities. Future research should
focus on:

» Definitive Synthesis and Characterization: A detailed experimental protocol for its synthesis
and full spectroscopic characterization (NMR, IR, MS, and elemental analysis) is required to
establish a baseline for further studies.

» Biological Screening: The compound should be screened against a panel of cancer cell lines,
bacteria, and fungi to identify any potential therapeutic applications.
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e Mechanism of Action Studies: If biological activity is observed, further studies should be
conducted to elucidate its mechanism of action and identify its molecular targets and affected
signaling pathways.

This technical guide provides a foundational understanding of 1-(4-
Chlorophenyl)ethylidene(methoxy)amine based on the available information and chemical
principles. It is intended to serve as a starting point for researchers interested in exploring the
potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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